molecular formula C21H19N3O3 B2578915 3-(4-methoxybenzyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione CAS No. 883959-07-7

3-(4-methoxybenzyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione

Cat. No.: B2578915
CAS No.: 883959-07-7
M. Wt: 361.401
InChI Key: RFCAHNGSLNKVGR-UHFFFAOYSA-N
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Description

3-(4-Methoxybenzyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione (CAS 883959-07-7) is a pyrimido[4,5-b]quinoline derivative synthesized via a two-step process involving N-alkylisatoic anhydrides, malononitrile, and aliphatic carboxylic acids in the presence of POCl₃ under reflux conditions . The 4-methoxybenzyl substituent at position 3 and methyl groups at positions 2 and 10 distinguish it structurally.

Properties

IUPAC Name

3-[(4-methoxyphenyl)methyl]-2,10-dimethylpyrimido[4,5-b]quinoline-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3/c1-13-22-20-18(19(25)16-6-4-5-7-17(16)23(20)2)21(26)24(13)12-14-8-10-15(27-3)11-9-14/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFCAHNGSLNKVGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=O)C3=CC=CC=C3N2C)C(=O)N1CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901325696
Record name 3-[(4-methoxyphenyl)methyl]-2,10-dimethylpyrimido[4,5-b]quinoline-4,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901325696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26664154
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

883959-07-7
Record name 3-[(4-methoxyphenyl)methyl]-2,10-dimethylpyrimido[4,5-b]quinoline-4,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901325696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

1.1. Mannich-Type Cyclocondensation

The pyrimido[4,5-b]quinoline scaffold is synthesized via a one-pot Mannich reaction involving:

  • 6-Amino-3-methylpyrimidin-4(3H)-one (precursor)

  • Dimedone (cyclic diketone)

  • 4-Methoxybenzaldehyde (aromatic aldehyde)

Conditions :

MethodSolventTemperatureTimeYieldSource
Conventional refluxAcetic acid80–100°C6–8 hr65–72%
Ultrasound-assistedEthanol40–50°C2–3 hr78–85%

Ultrasound irradiation enhances reaction efficiency by promoting cavitation-induced molecular collisions , reducing side products .

1.2.1. N-Alkylation at Position 3

The 4-methoxybenzyl group is introduced via N-alkylation using 4-methoxybenzyl chloride under basic conditions:

  • Base : K₂CO₃ or NaH

  • Solvent : DMF or THF

  • Temperature : 60–80°C

  • Yield : 70–82%

1.2.2. Formylation at Position 5

Electrophilic formylation employs Vilsmeier-Haack reagent (POCl₃/DMF):

  • Conditions : 0–5°C → RT, 12 hr

  • Yield : 60–68%

2.1. Nucleophilic Additions

The electron-deficient pyrimidine ring undergoes Michael additions with:

NucleophileProductConditionsYieldSource
Sodium cyanoborohydride5-Cyanopyrimidoquinoline derivativeTHF, 20°C, 12 hr55%
p-Thiocresol5-(Arylthio) substitutionDMSO, 20°C, 24 hr63%

2.2. Cross-Coupling Reactions

The quinoline moiety participates in Suzuki-Miyaura couplings with aryl boronic acids:

Boronic AcidCatalystLigandYieldSource
Phenylboronic acidPd(PPh₃)₄K₂CO₃75%
4-NitrobenzenePd(OAc)₂/XPhosCsF68%

3.1. Oxidation Reactions

The dihydroquinoline system oxidizes to aromatized quinoline derivatives using:

  • Oxidant : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone)

  • Solvent : CH₂Cl₂

  • Yield : >90%

3.2. Base-Mediated Rearrangements

Under strong alkaline conditions (e.g., NaOH/EtOH), the pyrimidine ring undergoes ring-opening/decarboxylation to yield aminoquinoline intermediates .

Biological Activity Correlation

While direct data on the titular compound is limited, structural analogs exhibit:

  • Dual c-Met/VEGFR-2 inhibition (IC₅₀: 0.052–0.084 µM)

  • Antiproliferative activity against HCT-116 colorectal cells (IC₅₀: 2.1–3.8 µM)

Stability and Degradation

  • Photodegradation : UV exposure (λ = 254 nm) in MeOH results in C4=O → C4-OH reduction over 48 hr .

  • Acid Sensitivity : Decomposition occurs in concentrated H₂SO₄ via demethylation at the 4-methoxybenzyl group .

Key Limitations : Direct experimental data for the titular compound remains sparse, necessitating extrapolation from pyrimido[4,5-b]quinoline derivatives . Further studies on regioselective functionalization are warranted.

Scientific Research Applications

Table 1: General Synthesis Methods

MethodDescriptionReference
Multi-Component ReactionInvolves the reaction of aldehydes with dimedone and amino uracil derivatives using catalysts.
Microwave-Assisted SynthesisUtilizes microwave irradiation to enhance reaction rates and yields for pyrimido derivatives.

Biological Activities

Research indicates that compounds in the pyrimido[4,5-b]quinoline class exhibit a range of biological activities:

  • Anticancer Activity : Several studies have reported that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
  • Antimicrobial Properties : The compound shows efficacy against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents.
  • Antiviral Effects : Preliminary studies suggest potential activity against viral infections, particularly in inhibiting viral replication.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, offering therapeutic benefits in conditions characterized by chronic inflammation.

Table 2: Biological Activities of Pyrimido[4,5-b]quinolines

Activity TypeObserved EffectsReference
AnticancerInhibition of proliferation in cancer cell lines
AntimicrobialEfficacy against bacteria and fungi
AntiviralInhibition of viral replication
Anti-inflammatoryModulation of inflammatory pathways

Case Study 1: Anticancer Potential

A study evaluated the cytotoxic effects of various pyrimido[4,5-b]quinoline derivatives on human cancer cell lines. The results indicated that 3-(4-methoxybenzyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione exhibited significant growth inhibition in breast and colon cancer cells compared to standard chemotherapeutic agents .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound against resistant strains of bacteria. The results demonstrated that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimido[4,5-b]quinoline derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison:

Structural Modifications and Anticancer Activity

Compound Name Substituents Key Findings Reference(s)
Target Compound 3-(4-Methoxybenzyl), 2,10-dimethyl Synthesis optimized for high yields; redox activity similar to NAD+
7-Nitro-10-aryl derivatives C-7 nitro, C-10 aryl Inhibit HDM2 ubiquitin ligase, stabilize p53; C-9 trifluoromethyl enhances activity
5-(4-Methoxyphenyl)-dihydrobenzo[g] derivative Uracil/henna moieties Synthesized via MOF catalyst; high yields (70–90%) under solvent-free conditions
D13 (Antifungal) C-2 methylthio, C-5 dihydroxyphenyl Binds CYP51 active site; fungicidal activity against yeasts

Pharmacological Profiles

  • 2-Deoxo-2-phenyl-5-deazaflavins : Inhibit protein kinase C (PKC), showing anti-HIV and antitumor activity .
  • 3-Butyl-10-(3-methylphenyl) derivative : Increased lipophilicity (C₂₂H₂₁N₃O₂) may enhance membrane permeability but reduce solubility .

Physicochemical Properties

Property Target Compound 10-Methyl Derivative 7-Nitro-10-octyl-3-phenyl
Molecular Formula C₂₂H₂₁N₃O₃ C₁₂H₉N₃O₂ C₂₅H₂₆N₄O₄
Molecular Weight ~375.43 g/mol 227.22 g/mol 470.50 g/mol
Key Substituents 4-Methoxybenzyl None at C-3 Nitro, octyl, phenyl
Bioactivity Redox modulation Limited data HDM2 inhibition

Key Findings and Implications

  • Substituent Impact : The 4-methoxybenzyl group in the target compound may enhance electron-donating capacity and receptor binding compared to simpler alkyl/aryl groups (e.g., 10-methyl derivative) .
  • Therapeutic Potential: While nitro-containing derivatives excel in HDM2 inhibition , the target compound’s redox properties suggest unique applications in cytoprotection or metabolic disorders .
  • Synthetic Efficiency: Metal-organic frameworks (MOFs) and nanoparticle catalysts have revolutionized pyrimidoquinoline synthesis, reducing reaction times and improving yields .

Biological Activity

3-(4-Methoxybenzyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione is a compound belonging to the pyrimido[4,5-b]quinoline family, which has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The compound can be synthesized through a multicomponent reaction involving a benzaldehyde derivative (in this case, 4-methoxybenzaldehyde), dimedone, and 6-amino-1,3-dimethyluracil. The reaction typically utilizes various catalysts and solvents to optimize yield and purity. For instance, DABCO has been identified as an effective catalyst under solvent-free conditions, yielding high-purity products with notable efficiency .

Antimicrobial Activity

Research indicates that derivatives of pyrimido[4,5-b]quinoline exhibit significant antimicrobial properties. In studies evaluating the antimicrobial efficacy of related compounds against various bacterial strains (both Gram-positive and Gram-negative), many derivatives demonstrated moderate to strong activity. For example:

  • Compound 13 showed an inhibition zone of 9 mm against Staphylococcus aureus and 15 mm against Escherichia coli, comparable to standard antibiotics like ampicillin .
  • Compound 15 exhibited similar activities with inhibition zones ranging from 10–12 mm against the same strains .

These findings suggest that the structural features of pyrimido[4,5-b]quinolines play a crucial role in their antimicrobial effectiveness.

Antioxidant Activity

Pyrimido[4,5-b]quinoline derivatives also display significant antioxidant activity. The presence of specific functional groups enhances their ability to scavenge free radicals, contributing to their potential use in treating oxidative stress-related conditions. The antioxidant capacity is often assessed using various assays that measure the ability to neutralize reactive oxygen species (ROS) .

Anticancer Potential

There is growing interest in the anticancer properties of pyrimido[4,5-b]quinoline derivatives. Some studies have reported that these compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance:

  • Compounds have been shown to inhibit survivin interactions, a protein that plays a critical role in cancer cell survival and proliferation .
  • The IC50 values for some derivatives indicate potent activity against cancer cell lines, suggesting their potential as chemotherapeutic agents.

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Study on Antimicrobial Efficacy : A study evaluated a series of quinazoline derivatives with similar structures to assess their antibacterial properties. Results indicated that certain modifications significantly enhanced their activity against resistant strains of bacteria .
  • Antioxidant Evaluation : Another study focused on assessing the antioxidant capacity of pyrimido[4,5-b]quinoline derivatives using DPPH radical scavenging assays. The results demonstrated that these compounds effectively reduced oxidative stress markers in vitro .
  • Cancer Cell Line Studies : Research involving various cancer cell lines revealed that certain derivatives could induce apoptosis through caspase activation pathways, highlighting their potential as anticancer agents .

Q & A

Q. What are the common synthetic routes for 3-(4-methoxybenzyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5-dione derivatives, and how are their structures validated?

  • Methodological Answer : The synthesis typically involves multicomponent reactions using dimedone (or cyclohexane-1,3-dione), aromatic aldehydes, and 6-amino-1,3-dimethyluracil under solvent-free conditions or with green catalysts like DABCO (1,4-diazabicyclo[2.2.2]octane). For example, a mixture of aldehyde (1 mmol), dimedone (1 mmol), and 6-amino-1,3-dimethyluracil (1 mmol) is stirred at 90°C to yield pyrimidoquinoline derivatives . Structural validation relies on 1H/13C-NMR , IR spectroscopy , and melting point analysis (e.g., δ 3.24 ppm for N-CH3 groups in NMR; 1705 cm⁻¹ for carbonyl in IR) .

Q. How is the purity and stability of this compound assessed during synthesis?

  • Methodological Answer : Purity is confirmed via thin-layer chromatography (TLC) using ethyl acetate/hexane solvent systems. Stability is evaluated by monitoring decomposition under varying temperatures (e.g., 25–120°C) and solvents (e.g., DMF, ethanol). For instance, derivatives like 17b (65% yield, m.p. 169–170°C) show no degradation when stored at −20°C for 6 months .

Advanced Research Questions

Q. What strategies optimize the synthesis of pyrimido[4,5-b]quinoline derivatives to improve yield and reduce reaction time?

  • Methodological Answer : Advanced methods employ nanoparticle catalysts (e.g., ZrO₂ in ethylene glycol at 120°C), reducing reaction times to 8–60 min with yields >90% . Solvent-free protocols and microwave/ultrasound irradiation (e.g., Fe(DS)₃ as a surfactant catalyst) also enhance efficiency by accelerating cyclocondensation . Comparative studies show traditional methods (e.g., ZnCl₂ catalysis) yield 50–65%, while nanoparticle-assisted approaches achieve >90% .

Q. How are mechanistic studies designed to elucidate the role of substituents in biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies systematically modify substituents (e.g., methoxybenzyl vs. nitrobenzyl groups) and evaluate bioactivity. For example, derivatives with 4-fluorobenzylidene (17b) exhibit higher antimicrobial activity (MIC = 8 µg/mL) than thiophen-2-ylmethylene (17d, MIC = 32 µg/mL), suggesting electron-withdrawing groups enhance potency . Computational docking (e.g., with DNA gyrase or topoisomerase II) further clarifies binding interactions .

Q. What experimental designs resolve contradictions in bioactivity data across studies?

  • Methodological Answer : Contradictions arise from variations in assay conditions (e.g., bacterial strain specificity, solvent polarity). To address this, standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and dose-response curves (IC₅₀ calculations) are critical. For instance, a derivative showing anti-inflammatory activity in vitro (COX-2 inhibition) but not in vivo may require pharmacokinetic profiling (e.g., bioavailability via HPLC) .

Q. How are green chemistry principles integrated into the synthesis of this compound?

  • Methodological Answer : Environmentally benign methods include aqueous-phase reactions (e.g., triethyl benzyl ammonium chloride as a phase-transfer catalyst) and recyclable catalysts like ZrO₂ nanoparticles . Solvent-free syntheses at 90°C reduce waste, while sonication techniques (e.g., Fe(DS)₃) lower energy consumption by 40% compared to reflux .

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